2-fluoro-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
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Overview
Description
2-fluoro-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a fluorine atom, a benzamide group, and a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Benzamide Group: The final step involves the acylation of the benzoxazine intermediate with a suitable acylating agent, such as benzoyl chloride, to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-fluoro-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Interference with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
2-fluoro-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can be compared with other similar compounds, such as:
Flumioxazin: A commercial herbicide with a similar benzoxazine structure, known for its inhibition of protoporphyrinogen oxidase (protox) .
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]proline: A compound used in the design of peptidomimetics and fibrinogen receptor antagonists .
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H13FN2O3 |
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Molecular Weight |
300.28 g/mol |
IUPAC Name |
2-fluoro-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |
InChI |
InChI=1S/C16H13FN2O3/c1-9-15(20)19-13-8-10(6-7-14(13)22-9)18-16(21)11-4-2-3-5-12(11)17/h2-9H,1H3,(H,18,21)(H,19,20) |
InChI Key |
ZNCWIODWEDHWAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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